molecular formula C18H20N4O3S B2421365 2-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-propylpyrimidin-4(3H)-one CAS No. 1226428-25-6

2-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-propylpyrimidin-4(3H)-one

Cat. No.: B2421365
CAS No.: 1226428-25-6
M. Wt: 372.44
InChI Key: GXSVKLITWXXNLD-UHFFFAOYSA-N
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Description

2-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-propylpyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrimidinol core, and an ethoxyphenyl substituent

Scientific Research Applications

2-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-propylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-propylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. This is followed by the introduction of the ethoxyphenyl group via a nucleophilic substitution reaction. The final step involves the formation of the pyrimidinol core through a condensation reaction with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as the development of more efficient catalysts for the nucleophilic substitution and condensation reactions.

Chemical Reactions Analysis

Types of Reactions

2-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-propylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethoxyphenyl group can enhance the compound’s binding affinity to its target, while the pyrimidinol core can participate in hydrogen bonding and other interactions.

Properties

IUPAC Name

2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-3-6-13-10-15(23)20-18(19-13)26-11-16-21-17(22-25-16)12-7-5-8-14(9-12)24-4-2/h5,7-10H,3-4,6,11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSVKLITWXXNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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